Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride
Description
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride is a bicyclic amine salt featuring a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 3-fluoro-pyridin-4-yl moiety. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
cyclopropyl-(3-fluoropyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZACSQHLNSMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with 3-fluoropyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate product, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride is being investigated for its potential therapeutic properties. It may serve as a precursor or building block for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. This suggests that this compound could be explored for its anticancer properties.
Neuroscience
The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its ability to modulate receptor activity can provide insights into treatments for conditions like depression and anxiety.
Chemical Synthesis
As a versatile building block, this compound can be utilized in:
- The synthesis of more complex organic molecules.
- The development of novel materials with specific chemical properties.
Biological Studies
The compound's interactions with biological targets make it valuable in pharmacological studies aimed at understanding drug-receptor dynamics, enzyme inhibition, and metabolic pathways.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
Structural Analogs in Catalogs and Patents
The compound shares structural similarities with several cyclopropyl-containing amines documented in catalogs and patents. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Pyridine Substituent Position :
- The target compound’s 3-fluoro substitution on pyridin-4-yl contrasts with analogs like QV-9400 (3-methyl-pyridin-2-yl) and QY-0549 (4-methyl-pyridin-2-yl). Fluorine’s electronegativity increases polarity and may improve metabolic stability compared to methyl groups .
- Positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl) influence steric and electronic interactions with biological targets.
Salt Form: Dihydrochloride salts (target compound, QV-9400, QY-0549) improve solubility compared to monohydrochloride analogs (e.g., ) .
Biological Relevance :
- The ALK inhibitor () demonstrates that cyclopropane-containing amines are valuable in kinase inhibition. Its high synthesis yield (97%) suggests optimized protocols for complex structures .
Aromatic vs. Heterocyclic Substitution :
- Replacing pyridine with phenyl () or adding pyrazole () alters lipophilicity and target affinity. The target compound’s fluoropyridine may balance polarity and binding specificity .
Research Findings and Trends
- Synthetic Efficiency : High-yield syntheses (e.g., 97% for ALK inhibitor) highlight advancements in fragment-assisted design, while catalog compounds (95% purity) reflect standard industrial practices .
- Pharmacokinetic Optimization: Fluorine substitution in the target compound may enhance bioavailability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Biological Activity
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural configuration, which includes a cyclopropyl moiety and a fluorinated pyridine ring. The presence of the fluorine atom enhances its reactivity and biological properties compared to non-fluorinated analogs.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including enzyme inhibition and receptor binding. For instance, it has been shown to inhibit certain enzymes, which can alter metabolic processes critical for disease progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurotransmitter Modulation : It has been investigated for its ability to influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be relevant for therapeutic applications in various diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of the fluorine substituent. Studies have demonstrated that the introduction of fluorine can significantly enhance the potency of compounds against certain biological targets. For example, compounds with trifluoromethyl groups have shown increased inhibition of 5-hydroxytryptamine uptake compared to their non-fluorinated counterparts .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopropyl(3-chloropyridin-4-yl)methanamine | Chlorine substituent | Moderate enzyme inhibition |
| Cyclopropyl(3-bromopyridin-4-yl)methanamine | Bromine substituent | Lower potency compared to fluorinated analog |
| Cyclopropyl(3-fluoropyridin-2-yl)methanamine | Different pyridine position | Varying effects on neurotransmitter systems |
The presence of fluorine in this compound imparts unique electronic properties that enhance its reactivity and biological activity compared to its chloro or bromo analogs.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anti-Cancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating significant reductions in cell viability at specific concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Neuropharmacological Effects : In a neuropharmacological study, this compound was tested for its ability to modulate serotonin receptors. Results indicated enhanced receptor binding affinity, suggesting potential applications in treating mood disorders .
Q & A
Q. What are the recommended synthetic strategies for Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride?
The synthesis typically involves fragment-assisted, structure-based drug design. For example, cyclopropane-containing analogs are prepared via fragment coupling, followed by dihydrochloride salt formation using HCl in solvents like dichloromethane or methanol. Yields exceeding 95% have been reported for similar cyclopropylamine derivatives by optimizing reaction stoichiometry and purification via precipitation . Key intermediates include fluoropyridine derivatives, which are functionalized with cyclopropyl groups under controlled conditions to avoid ring-opening side reactions .
Q. How should researchers handle this compound safely given its toxicological profile?
While full toxicological data may be unavailable, standard precautions for fluoropyridine derivatives apply: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors or dust, as fluoropyridines are known irritants. Storage at room temperature in airtight containers is recommended, with waste disposal compliant with hazardous organic salt protocols .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
Essential methods include:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm cyclopropyl ring integrity and fluoropyridine substitution patterns.
- HPLC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₁FCl₂N₂ at m/z 262.04) and assess purity (>95% by UV detection at 254 nm) .
- X-ray crystallography for resolving stereochemistry in enantiopure forms (e.g., (R)- and (S)-isomers) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropyl group influence biological activity?
Enantiopure forms (e.g., (R)- and (S)-isomers) exhibit distinct binding affinities due to steric and electronic effects. For example, (S)-isomers of related cyclopropylamine derivatives show enhanced selectivity for kinase targets by up to 10-fold compared to racemic mixtures. Chiral resolution via preparative HPLC with amylose-based columns is recommended to isolate active enantiomers .
Q. What computational approaches are used to predict target interactions for this compound?
Molecular docking studies (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with enzymes like anaplastic lymphoma kinase (ALK). Focus on the fluoropyridine moiety’s hydrogen-bonding potential and the cyclopropyl group’s conformational rigidity to optimize binding poses .
Q. How can batch-to-batch variability in synthesis be mitigated?
Variability often arises from incomplete cyclopropanation or salt formation. Strategies include:
- In-line FTIR monitoring to track reaction progress.
- Design of Experiments (DoE) to optimize HCl stoichiometry during dihydrochloride formation.
- Ternary solvent systems (e.g., methanol/water/acetone) for reproducible crystallization .
Q. What in vitro assays are suitable for assessing its biological activity?
- Kinase inhibition assays (e.g., ALK or EGFR) using fluorescence polarization to measure IC₅₀ values.
- Cellular cytotoxicity assays (MTT or ATP-lite) in cancer cell lines, with EC₅₀ determination in the nanomolar range.
- Metabolic stability tests in liver microsomes to evaluate cytochrome P450 interactions .
Contradictions and Limitations in Current Data
- Toxicity gaps : notes insufficient toxicological data, while assumes fluoropyridine analogs’ hazards. Researchers must conduct in vitro cytotoxicity screens (e.g., HepG2 cells) before in vivo studies.
- Stereochemical ambiguity : Some synthetic protocols (e.g., ) describe racemic mixtures, whereas enantiopure forms () require additional chiral separation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
